molecular formula C14H18F6N2O6 B8064610 Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane

Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane

Cat. No.: B8064610
M. Wt: 424.29 g/mol
InChI Key: UNJXUMDACYJZBX-UHFFFAOYSA-N
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Description

The compound "Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane" (CAS 1159599-99-1) is a spirocyclic oxetane-azetidine hybrid salt, where oxalic acid acts as a counterion to stabilize the basic nitrogen in the 2-oxa-6-azaspiro[3.3]heptane core . This structure features a fused oxetane (4-membered oxygen-containing ring) and azetidine (4-membered nitrogen-containing ring) in a spiro configuration, creating a rigid, three-dimensional scaffold. The trifluoromethyl (-CF₃) group at the 3-position enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Properties

IUPAC Name

oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8F3NO.C2H2O4/c2*7-6(8,9)4-5(3-11-4)1-10-2-5;3-1(4)2(5)6/h2*4,10H,1-3H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJXUMDACYJZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2C(F)(F)F.C1C2(CN1)COC2C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Tribromopentaerythritol Derivatives

The spirocyclic framework is commonly constructed via cyclization reactions. A foundational approach involves tribromopentaerythritol (1b), a flame retardant, reacting with p-toluenesulfonamide under Schotten–Baumann conditions. This forms the N-tosylated intermediate, which undergoes deprotection using magnesium turnings in methanol. Subsequent treatment with oxalic acid yields the oxalate salt.

Key Reaction Conditions :

  • Cyclization : NaOH (aq), tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst, toluene solvent, 40°C.

  • Deprotection : Mg turnings, methanol, sonication for 1 hour.

  • Salt Formation : Oxalic acid in isopropyl alcohol/water.

This method achieves yields up to 81% on small scales but faces scalability challenges due to sluggish magnesium salt removal and oxalic acid hydration.

Hydroxide-Facilitated Alkylation

An alternative route avoids tosyl protection by directly alkylating 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO, 3 ) under basic conditions. The reaction proceeds via a double N-alkylation mechanism, forming the azetidine ring in situ.

Optimized Parameters :

  • Base : Aqueous NaOH (8.2 M)

  • Solvent : Sulfolane with 3% water

  • Temperature : 80°C

  • Scale : Demonstrated at 100 g with 87% isolated yield.

This method eliminates costly palladium-catalyzed hydrogenation steps, making it economically viable for tuberculosis drug intermediates.

Introduction of the Trifluoromethyl Group

Electrophilic Trifluoromethylation

The trifluoromethyl group is introduced via electrophilic reagents such as trifluoromethyl iodide (CF₃I) or Umemoto’s reagent. These reagents react with spirocyclic intermediates at the azetidine nitrogen or oxetane oxygen, though regioselectivity requires careful control.

Example Protocol :

  • React 2-oxa-6-azaspiro[3.3]heptane oxalate with CF₃I in DMF.

  • Use CuI as a catalyst at 60°C for 12 hours.

  • Isolate the product via aqueous workup and recrystallization.

Yield : ~65% (lab-scale).

Nucleophilic Trifluoromethylation

Nucleophilic agents like (trifluoromethyl)trimethylsilane (TMSCF₃) are employed under mild conditions. This method is preferred for avoiding harsh reagents.

Conditions :

  • Base : KF or CsF

  • Solvent : THF

  • Temperature : Room temperature.

Salt Formation and Purification

Oxalate Salt Crystallization

The free base is treated with oxalic acid in a 1:1 molar ratio in isopropyl alcohol/water. Crystallization at 5°C yields the hemioxalate salt with >95% purity.

Challenges :

  • Partially hydrated oxalic acid complicates stoichiometry.

  • Scalability requires precise temperature control to avoid impurity formation.

Sulfonate Salt Alternatives

To improve solubility and stability, sulfonic acid salts (e.g., naphthalene-1,5-disulfonate) are explored. These salts enable reactions in less polar solvents like acetonitrile, broadening synthetic utility.

Procedure :

  • Dissolve free base in methanol.

  • Add naphthalene-1,5-disulfonic acid (1 equiv).

  • Concentrate and triturate with MTBE.

Yield : 84% with 96% purity.

Industrial-Scale Optimization

Cost-Effective BBMO Synthesis

BBMO (3 ) is synthesized from tribromoneopentaerythritol (4 ) via NaOH-mediated cyclization. Distillation yields 3 in 72% purity, critical for large-scale azetidine alkylation.

Key Metrics :

  • Purity : >95% after distillation.

  • Throughput : 295 g per batch.

Magnesium-Free Deprotection

Replacing Mg turnings with LiAlH₄ reduces filtration bottlenecks. LiAlH₄ cleaves tosyl groups efficiently, though requiring anhydrous conditions.

Efficiency :

  • Reaction Time : Reduced from 1 hour to 30 minutes.

  • Yield Improvement : 89% vs. 81% with Mg.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Tosyl Protection/Deprotection81%>95%ModerateWell-established protocol
Direct Alkylation87%>99%HighNo Pd catalysis, cost-effective
Sulfonate Salt Formation84%96%HighEnhanced solubility
Electrophilic CF₃65%90%LowRegioselective

Challenges and Solutions

Byproduct Formation

Alkylation with BBMO produces 3,3-bis(aminomethyl)oxetane (7 ) as a side product. This is mitigated by:

  • Stoichiometric Control : Using 1.2 equiv of BBMO.

  • Temperature Modulation : Maintaining 80°C to favor spirocyclic product.

Oxalate Hydration

Partially hydrated oxalic acid alters reaction stoichiometry. Solutions include:

  • Anhydrous Conditions : Use of molecular sieves during salt formation.

  • Crystallization Monitoring : In-line FTIR to track hydration state .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane exhibits significant antimicrobial and antifungal properties. Its unique structure allows effective interaction with biological targets, making it a candidate for developing new therapeutic agents. Studies have shown promising results in inhibiting the growth of various pathogens, suggesting its potential role in antibiotic development .

Drug Development

The compound's structural features facilitate its use as a key intermediate in synthesizing various pharmaceuticals, particularly antibiotics. Its ability to bind effectively to target proteins and enzymes is crucial for optimizing its pharmacological profile .

Synthetic Methodologies

Several efficient methods have been developed for synthesizing oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane, emphasizing scalability for industrial applications. These methods include:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the spirocyclic structure.
  • Fluorination Techniques : Incorporating the trifluoromethyl group through specialized fluorination reactions that enhance the compound's lipophilicity.

These synthetic approaches are vital for producing the compound in sufficient quantities for research and commercial use .

Interaction Studies

Understanding how oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane interacts with biological systems is essential for optimizing its therapeutic potential. Interaction studies reveal that this compound can effectively bind to various biological targets, influencing its pharmacological effects and minimizing side effects when formulated as a drug .

Industrial Applications

Beyond pharmaceutical uses, this compound may find applications in agrochemicals and materials science due to its unique chemical properties and ability to interact with various substrates effectively.

Mechanism of Action

The mechanism of action of oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The spirocyclic structure may interact with enzymes or receptors, modulating their activity. Additionally, the oxalic acid moiety can chelate metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Oxetane Derivatives

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Features Solubility/Stability Applications Reference
2-Oxa-6-azaspiro[3.3]heptane oxalate C₇H₁₁NO₅ Spiro oxetane-azetidine core; prone to hydrate formation Poor aqueous solubility; thermally unstable Kinase inhibitors, antibiotic intermediates
2-Oxa-7-azaspiro[3.5]nonane oxalate C₉H₁₄N₂O₆ Larger 7-membered azepane ring; improved solubility Moderate solubility in polar solvents Benzimidazole synthesis
6-Thia-2-oxaspiro[3.3]heptane C₅H₉NOS Sulfur replaces nitrogen; higher lipophilicity Stable under acidic conditions Peptide mimetics
2,6-Diazaspiro[3.3]heptane derivatives C₅H₁₀N₂ Dual nitrogen atoms; versatile for functionalization High solubility in aqueous buffers Pd-catalyzed amination reactions

Key Observations :

  • Ring Size Impact: Expanding the spiro ring (e.g., 2-oxa-7-azaspiro[3.5]nonane) improves solubility but reduces metabolic stability compared to the smaller 2-oxa-6-azaspiro[3.3]heptane .
  • Heteroatom Substitution : Replacing nitrogen with sulfur (6-thia analog) increases lipophilicity but limits hydrogen-bonding interactions critical for target binding .
  • Salt Forms : The oxalate salt of 2-oxa-6-azaspiro[3.3]heptane is hygroscopic and challenging to purify, whereas hemi-naphthalenesulfonate salts (e.g., 4r) offer better crystallinity .

Bioisosteric Replacements

The 2-oxa-6-azaspiro[3.3]heptane core is a bioisostere for morpholine, offering superior solubility and conformational rigidity. For example, in Bruton’s tyrosine kinase (BTK) inhibitors, replacing morpholine with this spirocyclic system increased potency by 10-fold due to reduced ring puckering and enhanced target engagement .

Comparison with Morpholine :

Parameter 2-Oxa-6-Azaspiro[3.3]heptane Morpholine
Aqueous Solubility 4× higher Baseline
Metabolic Stability 50% lower CYP3A4 clearance High clearance
Conformation Rigid spiro system Flexible chair

Biological Activity

Oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a spirocyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications.

Chemical Structure and Properties

The compound belongs to the class of oxazolidinones, characterized by the following structural formula:

C7H11NO5\text{C}_7\text{H}_{11}\text{N}\text{O}_5

Key Features:

  • Trifluoromethyl Group: Enhances lipophilicity and biological activity.
  • Spirocyclic Framework: Provides unique interaction capabilities with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting its potential as a therapeutic agent.

Case Studies:

  • Antimicrobial Efficacy: A study published in 2023 evaluated the compound's activity against common pathogens, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Fungal Resistance: Another investigation highlighted its antifungal properties, showing effectiveness against Candida albicans with an MIC of 16 µg/mL.

The unique structure of oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane allows it to interact with specific biological targets, including enzymes involved in cell wall synthesis and metabolic pathways in microorganisms. This interaction may inhibit growth or lead to cell death.

Synthesis and Applications

Several efficient synthesis methods have been developed for this compound, emphasizing scalability for industrial applications. Notably, it serves as an intermediate in the synthesis of antibiotics, highlighting its importance in pharmaceutical chemistry.

Synthesis Method Yield Notes
Hydroxide-facilitated alkylation87%Protecting group-free route
Alkylation with bromomethyl oxetane>99% puritySuitable for large-scale production

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Properties
2-Oxa-6-azaspiro[3.4]octaneSpirocyclic structurePotentially different biological activity
5-Methylisoxazolyl derivativesIsoxazole ringDifferent reactivity patterns
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiroFluorinated aromatic systemEnhanced lipophilicity

The trifluoromethyl group in oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane significantly influences its chemical behavior and biological interactions compared to these similar compounds.

Q & A

Q. Key Data :

  • Yield : ~85% for the spirocyclic intermediate .
  • Purification : Flash column chromatography or reverse-phase C18 columns for polar derivatives .

Advanced Consideration : Alternative salt forms (e.g., sulfonate salts) improve stability and solubility compared to oxalate salts, enabling broader reaction compatibility .

How does the spirocyclic architecture influence physicochemical and pharmacokinetic properties compared to morpholine analogs?

Advanced Research Question
The 2-oxa-6-azaspiro[3.3]heptane moiety serves as a bioisostere for morpholine, enhancing:

  • Aqueous Solubility : Up to 4× higher than morpholine due to reduced lipophilicity (clogP reduction by ~0.5 units) .
  • Metabolic Stability : Resistance to oxidative degradation in liver microsomes (e.g., t1/2_{1/2} > 60 min vs. < 30 min for morpholine) .
  • Conformational Rigidity : Restricts rotational freedom, improving target binding (e.g., BTK inhibitors) .

Q. Experimental Validation :

  • Case Study : Replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane in Bruton’s tyrosine kinase (BTK) inhibitors improved cellular potency (IC50_{50} < 10 nM) .

What methodologies are recommended for characterizing synthetic intermediates and resolving regioisomeric impurities?

Q. Methodological Guidance

  • NMR Analysis :
    • 1^1H NMR (CDCl3_3): Peaks at δ 4.86 (s, 4H, oxetane) and δ 4.47–4.61 (m, 4H, azetidine) confirm spirocyclic structure .
    • 19^{19}F NMR: Signals near δ -60 ppm indicate trifluoromethyl group integrity .
  • HRMS : Use [M+H]+^+ for exact mass verification (e.g., C11_{11}H10_{10}BrN3_3OS: calcd 311.9801, found 311.9815) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., spiro junction geometry) .

How can researchers optimize reaction conditions for introducing substituents to the spirocyclic core?

Advanced Methodological Question

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCE) enhance nucleophilic substitution rates .
  • Catalysis : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Q. Case Study :

  • Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane : Achieved via SNAr reaction at 100°C with K2_2CO3_3 in DMSO (yield: 72%) .

What strategies address discrepancies in salt stability (oxalate vs. sulfonate) during isolation?

Q. Data Contradiction Analysis

  • Oxalate Salts : Prone to hygroscopicity and decomposition under acidic conditions .
  • Sulfonate Salts : Improved thermal stability (Tdec_{dec} > 150°C) and solubility in polar solvents (e.g., H2_2O: >50 mg/mL) .

Q. Recommendation :

  • For long-term storage, convert oxalate salts to sulfonates via anion exchange resins .

What role does this compound play in kinase inhibitor design?

Q. Advanced Application

  • Cyclin G-Associated Kinase (GAK) Inhibitors : The spirocyclic core enhances binding to the ATP pocket (Ki_i < 100 nM) while reducing off-target effects .
  • M4 Muscarinic Receptor Modulators : Replacing pyrrolidine with 2-oxa-6-azaspiro[3.3]heptane improved selectivity (EC50_{50} = 72 nM vs. >10 μM for larger rings) .

Q. Structural Insights :

  • Hydrogen Bonding : The oxygen in the oxetane forms a critical H-bond with kinase hinge regions .

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